![molecular formula C11H6BrN3O2S B4370484 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370484.png)
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a thienyl group at the 5-position, and a carboxylic acid group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds via an addition-elimination mechanism, where the nucleophilic attack of the aminopyrazole on the electrophilic carbon leads to the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be utilized to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different aryl or heteroaryl groups using Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the carboxylic acid group to form alcohols or aldehydes.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate. Solvents like DMF, toluene, and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and neuroprotective activities.
Biological Studies: It is used in the study of enzyme inhibition, particularly monoamine oxidase B, which is a target for neurodegenerative disorders.
Material Science: Due to its photophysical properties, this compound is explored for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory activity against monoamine oxidase B is attributed to the binding of the compound to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters and exerting neuroprotective effects . The compound’s structure allows for versatile interactions with various biological targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-one: This compound features a trifluoromethyl group instead of a thienyl group and has been studied for its anti-inflammatory properties.
5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar to the target compound but with different substitution patterns, affecting its biological activity and applications.
Uniqueness
3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its potential interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S/c12-6-5-13-15-8(11(16)17)4-7(14-10(6)15)9-2-1-3-18-9/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRFFBQIOIUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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